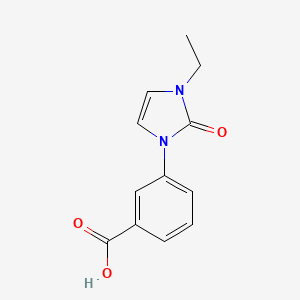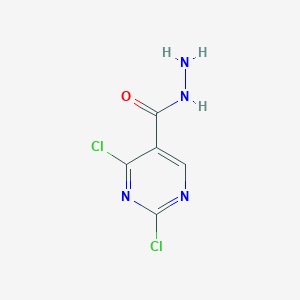
2,4-Dichloropyrimidine-5-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloropyrimidine-5-carbohydrazide is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloropyrimidine-5-carbohydrazide typically involves the reaction of 2,4-dichloropyrimidine with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The general reaction scheme is as follows:
2,4-Dichloropyrimidine+Hydrazine Hydrate→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2,4-Dichloropyrimidine-5-carbohydrazide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Condensation Reactions: The carbohydrazide group can participate in condensation reactions with aldehydes and ketones to form hydrazones and hydrazides.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Condensation Reactions: Aldehydes and ketones are used as reagents, and the reactions are often catalyzed by acids or bases.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are used.
Major Products Formed
Substitution Reactions: Products include substituted pyrimidines with various functional groups.
Condensation Reactions: Products include hydrazones and hydrazides.
Oxidation and Reduction Reactions: Products include oxidized or reduced derivatives of the original compound.
科学的研究の応用
2,4-Dichloropyrimidine-5-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including antiviral, antibacterial, and anticancer agents.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic compounds and heterocycles.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Biological Research: It is used in the study of enzyme inhibitors and receptor ligands.
作用機序
The mechanism of action of 2,4-Dichloropyrimidine-5-carbohydrazide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The exact mechanism involves binding to the active site of the target enzyme or receptor, leading to inhibition or modulation of its activity.
類似化合物との比較
Similar Compounds
2,4-Dichloropyrimidine: A precursor in the synthesis of 2,4-Dichloropyrimidine-5-carbohydrazide.
2,4-Dichloropyrimidine-5-carbaldehyde: Another derivative with similar structural features.
2,4-Dichloropyrimidine-5-carboxylic acid: A related compound with a carboxylic acid group instead of a carbohydrazide group.
Uniqueness
This compound is unique due to its carbohydrazide functional group, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in synthetic and medicinal chemistry.
特性
分子式 |
C5H4Cl2N4O |
|---|---|
分子量 |
207.01 g/mol |
IUPAC名 |
2,4-dichloropyrimidine-5-carbohydrazide |
InChI |
InChI=1S/C5H4Cl2N4O/c6-3-2(4(12)11-8)1-9-5(7)10-3/h1H,8H2,(H,11,12) |
InChIキー |
AVXJPPWLNODUFR-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=NC(=N1)Cl)Cl)C(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


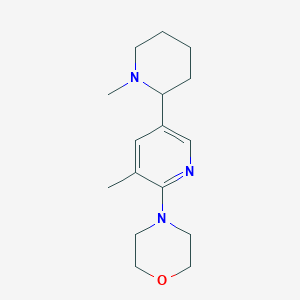
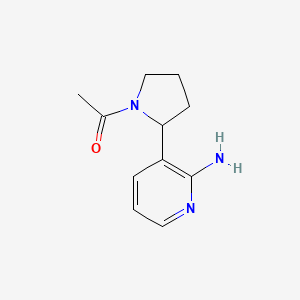


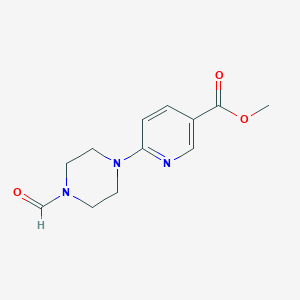



![1-Biphenyl-4-yl-1h-[1,2,3]triazole-4-carboxylic acid](/img/structure/B11799106.png)

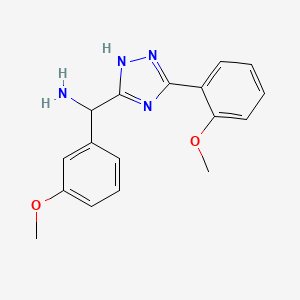
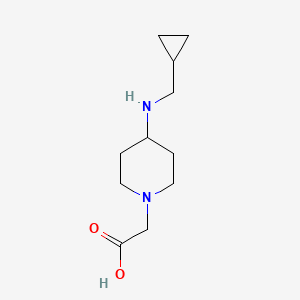
![4-([1,1'-Biphenyl]-4-yl)-6-(3,5-dibromophenyl)-2-phenylpyrimidine](/img/structure/B11799127.png)
